N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2/c1-4-12-10(3)21-18(23-17(12)27)25-15(7-9(2)24-25)22-16(26)11-5-6-13(19)14(20)8-11/h5-8H,4H2,1-3H3,(H,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFXRZFZUTZKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC(=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dihydropyrimidine core, which is known for its diverse biological activities. The molecular formula is and it has a molecular weight of 365.43 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 365.43 g/mol |
| Molecular Formula | C18H18F2N5O |
| LogP | 2.3487 |
| Polar Surface Area | 71.489 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Research has indicated that compounds containing the dihydropyrimidine scaffold exhibit significant anticancer activity. A study demonstrated that derivatives of 3,4-dihydropyrimidinones can inhibit Kinesin-5, a motor protein essential for mitosis, thereby showing promise as anticancer agents .
Case Study: In vitro assays revealed that specific derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
Compounds similar to this compound have been screened for antimicrobial properties. A related study showed that certain dihydropyrimidine derivatives displayed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Adenosine Receptor Antagonism: The structure suggests potential interaction with adenosine receptors, particularly A2B receptors, which are implicated in various pathological conditions including cancer and inflammation .
- Inhibition of Protein Kinases: The compound may inhibit specific kinases involved in cell signaling pathways critical for cancer cell proliferation .
Research Findings
Recent studies have focused on optimizing the pharmacological profile of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Benzamide Substituents
Compound F269-0500 :
- Name : N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide
- Key Differences : Replaces 3,4-difluoro with 3,4-dimethyl groups on the benzamide ring.
- Properties: Molecular weight: 365.43 g/mol logP: 2.935 (higher lipophilicity due to methyl groups) Hydrogen bond donors/acceptors: 2/6
Compound 1004680-36-7 :
- Name : N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide
- Key Differences: Features a nitro group (electron-withdrawing) at the 3-position of the benzamide ring and lacks ethyl substitution on the pyrimidinone.
- Properties :
Difluorobenzamide-Based Pesticides
Teflubenzuron :
- Name: N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide
- Key Differences : Contains a 2,6-difluorobenzamide group and additional chloro/fluoro substituents.
- Applications : Insect growth regulator targeting chitin synthesis .
- Implications : The difluoro motif enhances stability and bioavailability in pesticidal applications, suggesting similar advantages for the target compound.
Novaluron :
- Name: N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide
- Key Differences : Includes a trifluoromethoxy group, increasing logP and resistance to metabolic degradation.
- Properties :
- Implications : The trifluoromethoxy substituent highlights the role of fluorine in optimizing pesticidal activity, a consideration for the target compound’s design.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on fluorine’s impact relative to methyl groups.
Research Findings and Implications
Substituent Effects on Lipophilicity :
- Fluorine atoms (logP ~1.0 per F) reduce lipophilicity compared to methyl groups (logP ~0.5 per CH₃), as seen in F269-0500 (logP 2.935) vs. the target compound (estimated logP ~2.5) .
- Nitro groups (logP ~-0.3) further decrease lipophilicity but may introduce toxicity risks .
Biological Activity: Difluorobenzamide derivatives like teflubenzuron and novaluron demonstrate the importance of fluorine in enhancing pesticidal activity via metabolic stability and target affinity .
Q & A
Basic Research Questions
Q. What are the critical steps in designing a synthesis route for this compound?
- The synthesis typically involves multi-component reactions (MCRs) or stepwise assembly of the pyrazole and dihydropyrimidinone moieties. Key steps include:
- Coupling reactions between heterocyclic precursors under controlled pH and temperature (e.g., K₂CO₃-mediated alkylation) .
- Purification strategies using column chromatography or recrystallization to isolate intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm the pyrazole and benzamide substituents .
- IR spectroscopy to identify functional groups (e.g., C=O stretches in the dihydropyrimidinone ring) .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Q. What functional groups influence its reactivity in biological assays?
- The 3,4-difluorobenzamide moiety may enhance binding to hydrophobic enzyme pockets.
- The dihydropyrimidinone ring (6-oxo group) contributes to hydrogen bonding with biological targets .
- Substituents like ethyl and methyl groups on the pyrazole ring modulate steric effects .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reactions like cyclization or amide coupling .
- Reaction path search algorithms narrow optimal conditions (solvent, catalyst) before experimental validation .
- Example: Computational screening of solvent polarity to maximize yield in nitro-group reduction .
Q. What statistical approaches resolve contradictions in biological activity data?
- Design of Experiments (DoE) identifies critical variables (e.g., assay pH, incubation time) causing variability in IC₅₀ values .
- Multivariate analysis (e.g., PCA) differentiates bioactivity trends across structural analogs .
- Case Study: Conflicting kinase inhibition data may arise from impurities; orthogonal purification (HPLC + LC-MS) resolves discrepancies .
Q. How to investigate structure-activity relationships (SAR) for modified analogs?
- Stepwise substitution : Replace the 3,4-difluorobenzamide with other aryl groups (e.g., trifluoromethyl) and compare IC₅₀ values .
- Fragment-based design : Test truncated analogs (e.g., pyrazole-only intermediates) to isolate pharmacophore contributions .
- Molecular docking : Validate hypothesized binding modes using crystallographic data of target proteins (e.g., kinases) .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced degradation assays : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
- Stabilization approaches : Lyophilization or formulation with excipients (e.g., cyclodextrins) to protect hydrolytically sensitive groups .
Methodological Notes
- Synthesis Optimization : Use fractional factorial designs (e.g., Taguchi method) to minimize experiments while testing variables like solvent polarity and catalyst loading .
- Data Validation : Cross-reference spectral data with analogs in PubChem or SciFinder to confirm structural assignments .
- Contradiction Resolution : Replicate conflicting bioassays with standardized protocols (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
